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molecular formula C13H13NO B181066 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 3449-48-7

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B181066
M. Wt: 199.25 g/mol
InChI Key: ITWUGZSJDMBOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04258043

Procedure details

199 g. (1 mole) of 6-methyl-1,2,3,4-tetrahydrocarbazol-1-one (m.p.: 199° C., as given in literature: 194°-195° C., 195°-196° C., 195° C., cf. Bloink and Pausacker loc. cit. page 1330), 1520 g. (8.1 moles), 1,2-dibromoethane and 1000 ml. (7.5 moles) of aqueous sodium hydroxide solution (30% strength) are taken initially and admixed, while stirring at room temperature, with 4.25 g. (12.5 m mole) of tetrabutylammoniumhydrogensulfate dissolved in 25 ml of water. With a slight temperature rise, the reaction sets in and while continuously stirring, comes to an end after some seven hours' time. For working up, the aqueous alkaline layer is separated, the organic layer washed with water and the excess dibromoethane distilled off in vacuo. The residue is recrystallized from 200 ml. of ethanol. 281 g. (92% of the theoretical) of 6-methyl-9-(2-ethylbromide)-1,2,3,4-tetrahydrocarbazol-1-one (melting at 103° C.). The amount of the tetrabutylammoniumhydrogensulfate used as catalyst can be reduced to 5 m moles per 1 mole of the carbazolone employed, but the reaction takes twice as long when this change is made.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 mol
Type
reactant
Reaction Step Three
Name
carbazolone
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10]1[C:9](=[O:15])[CH2:8][CH2:7][CH2:6][C:5]2=1.[Br:16][CH2:17][CH2:18]Br.[OH-].[Na+].C1(=O)C2C(C3C(N=2)=CC=CC=3)=CC=C1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH3:1][C:2]1[CH:3]=[C:4]2[C:12](=[CH:13][CH:14]=1)[N:11]([CH2:18][CH2:17][Br:16])[C:10]1[C:9](=[O:15])[CH2:8][CH2:7][CH2:6][C:5]2=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
CC=1C=C2C=3CCCC(C3NC2=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
7.5 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
carbazolone
Quantity
1 mol
Type
reactant
Smiles
C1(C=CC=C2C3=CC=CC=C3N=C12)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature, with 4.25 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
while continuously stirring
CUSTOM
Type
CUSTOM
Details
the aqueous alkaline layer is separated
WASH
Type
WASH
Details
the organic layer washed with water
DISTILLATION
Type
DISTILLATION
Details
the excess dibromoethane distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from 200 ml

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
CC=1C=C2C=3CCCC(C3N(C2=CC1)CCBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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